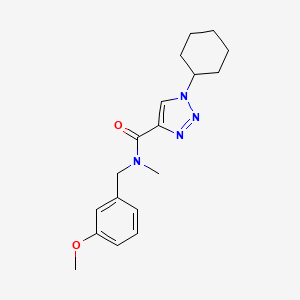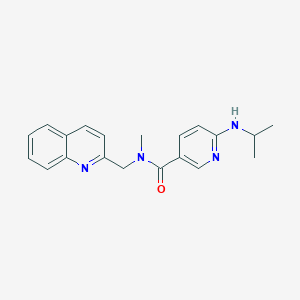![molecular formula C18H20N2OS B5207202 1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine, commonly known as Metapiperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has a carbonothioyl group attached to a phenyl ring. The unique structure of Metapiperazine has made it a subject of interest for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of Metapiperazine is not fully understood. However, it is believed that the compound acts as a modulator of neurotransmitter release in the central nervous system. Metapiperazine has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. This effect may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Metapiperazine has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to increase locomotor activity and reduce anxiety-like behavior. Metapiperazine has also been shown to have antinociceptive effects, which may be useful in the treatment of pain. Additionally, Metapiperazine has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Metapiperazine has several advantages as a research tool. The compound is relatively easy to synthesize, making it readily available for laboratory experiments. Additionally, Metapiperazine has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have toxic effects. However, one limitation of Metapiperazine is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on Metapiperazine. One possible direction is the development of Metapiperazine-based drugs for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of Metapiperazine and how it interacts with various enzymes and proteins. Another potential direction is the investigation of Metapiperazine's effects on other physiological systems, such as the immune system and the cardiovascular system. Overall, Metapiperazine has significant potential as a research tool and as a potential drug candidate for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Metapiperazine involves the reaction of 1-(4-methoxyphenyl)piperazine with carbon disulfide in the presence of potassium hydroxide. The reaction produces 1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine as a white solid. The yield of the reaction is approximately 70%.
Applications De Recherche Scientifique
Metapiperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, Metapiperazine has been evaluated for its ability to act as a potential drug candidate for the treatment of various diseases. In pharmacology, Metapiperazine has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In biochemistry, Metapiperazine has been investigated for its ability to interact with various enzymes and proteins.
Propriétés
IUPAC Name |
(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-21-17-9-7-15(8-10-17)18(22)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQKGZIIDDGCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)

![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5207157.png)



![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5207188.png)

![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)